![molecular formula C20H23N3O4S B2518122 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034483-64-0](/img/structure/B2518122.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials like 4-aminophenazone, also known as antipyrine, and reactions with other chemical entities to introduce the desired functional groups and structural complexity . The synthesis routes are carefully designed to yield products with specific substituents that are expected to confer the desired biological activities. For example, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involves the combination of dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using spectroscopic techniques such as NMR, mass spectrometry, and sometimes X-ray crystallography . These techniques provide detailed information about the molecular framework, including the positions of substituents and the nature of the heterocyclic core. For instance, the structure of a designer drug with a pyrazole skeleton was elucidated using NMR spectroscopy and mass spectrometry, which identified the substituents and their positions on the heterocyclic ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that are expected to interact with biological targets. The reactions are optimized to achieve high yields and selectivity for the desired products. The reactivity of the synthesized compounds with biological targets is also evaluated, as seen in the screening against various enzymes and cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The introduction of specific substituents can affect properties such as solubility, stability, and reactivity. The compounds are screened for their biological activities, which are indicative of their chemical reactivity with biological molecules. For example, the antioxidant activities of the synthesized carboxamides were evaluated, and many compounds were found to possess significant radical scavenging activity . Additionally, the intermolecular interactions and the stability of the compounds in the solid state are analyzed using techniques like Hirshfeld surface analysis and DFT calculations .
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of novel analogs involving the benzo[d]thiazolyl and pyran carboxamide scaffolds demonstrates a comprehensive approach towards designing compounds with potential biological activities. Researchers have developed methodologies for synthesizing these compounds and characterized them using various spectroscopic techniques, including Infrared Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry, confirming their structures and paving the way for further biological evaluations (Palkar et al., 2017).
Pharmacological Activity
- Some studies have evaluated the antibacterial, antioxidant, and cytotoxic activities of these compounds. For instance, certain analogs displayed significant antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells, suggesting their potential as antibacterial agents (Palkar et al., 2017). Additionally, antioxidant studies have identified compounds with moderate to significant radical scavenging activity, which could be further developed into potent biologically active molecules (Ahmad et al., 2012).
Mechanistic Insights
- The exploration of reaction mechanisms and the synthesis of heterocyclic compounds provide valuable insights into the reactivity and potential applications of these molecules. For example, the study of the reaction mechanisms involving pyrazolo[5,1-c][1,2,4]triazine derivatives with thiourea has led to a deeper understanding of the ANRORC rearrangement process and its implications for synthesizing novel compounds with unique structures (Ledenyova et al., 2018).
Potential Therapeutic Applications
- The evaluation of synthesized compounds for their pharmacological effects, such as myorelaxant activity, without marked inhibitory effects on insulin secretion or vascular myogenic activity, highlights the potential for developing selective therapeutic agents targeting specific physiological pathways (Khelili et al., 2012).
Propriétés
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-22-17-9-8-16(14-18(17)23(2)28(22,25)26)21-19(24)20(10-12-27-13-11-20)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWYHYROLRLNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)
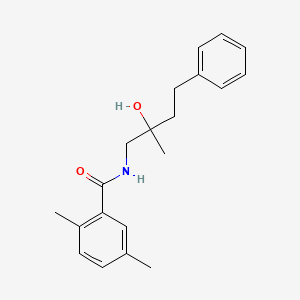
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)
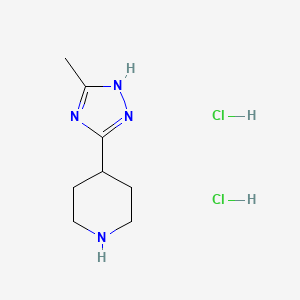

![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)
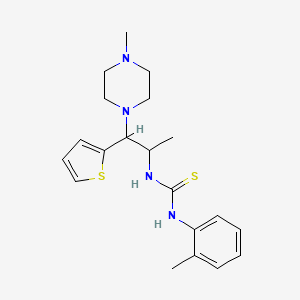
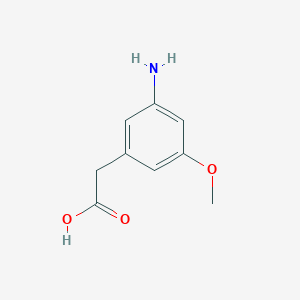
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)
![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)
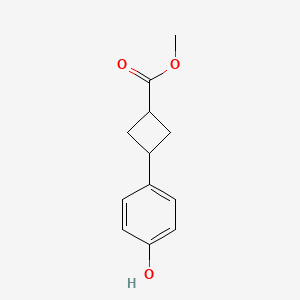
![6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2518060.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2518061.png)